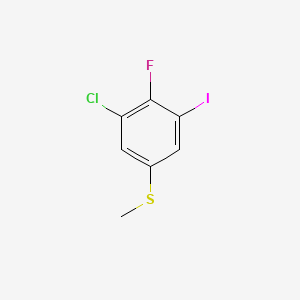
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5ClFIS. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. One common method includes:
Halogenation: The phenyl ring is first halogenated using reagents such as chlorine, fluorine, and iodine under controlled conditions.
Methylsulfane Introduction: The halogenated phenyl ring is then reacted with a methylsulfane reagent, often in the presence of a catalyst, to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organolithium compounds (for introducing new functional groups) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Applications De Recherche Scientifique
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfur atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine and fluorine atoms.
(2-Chloro-4-fluoro-3-iodophenyl)(methyl)sulfane: Similar structure with different positions of the halogen atoms.
Uniqueness
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H5ClFIS |
|---|---|
Poids moléculaire |
302.54 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-3-iodo-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5ClFIS/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
Clé InChI |
ZMASPJBBNCHPRZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C(=C1)I)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


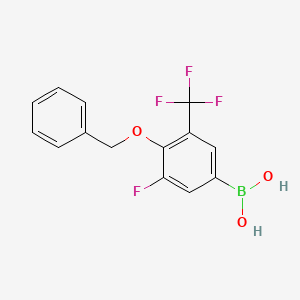
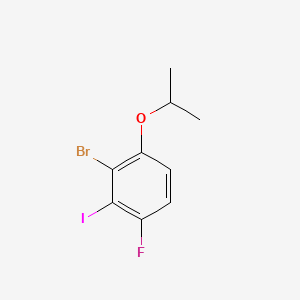

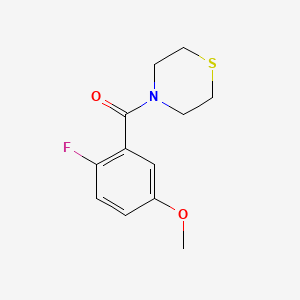

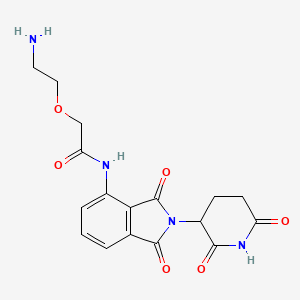


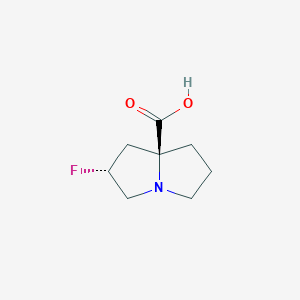

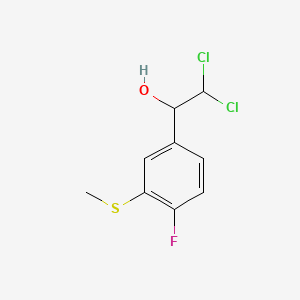
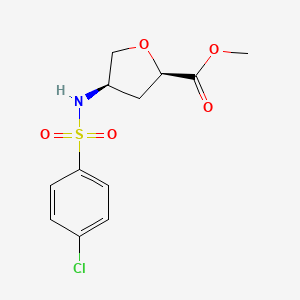
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)

